molecular formula C12H30N3Si B6592452 N,N',N''-Tri-tert-butylsilanetriamine CAS No. 205503-61-3

N,N',N''-Tri-tert-butylsilanetriamine

Cat. No.: B6592452
CAS No.: 205503-61-3
M. Wt: 244.47 g/mol
InChI Key: LBFNBHQPKWSWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Comparison with Similar Compounds

Comparison: N,N’,N’'-Tri-tert-butylsilanetriamine is unique due to its three tert-butylamino groups, which provide distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly useful in specific synthetic applications where such properties are advantageous .

Properties

InChI

InChI=1S/C12H30N3Si/c1-10(2,3)13-16(14-11(4,5)6)15-12(7,8)9/h13-15H,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFNBHQPKWSWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N[Si](NC(C)(C)C)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30N3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N',N''-Tri-tert-butylsilanetriamine
Reactant of Route 2
N,N',N''-Tri-tert-butylsilanetriamine
Reactant of Route 3
N,N',N''-Tri-tert-butylsilanetriamine
Reactant of Route 4
N,N',N''-Tri-tert-butylsilanetriamine
Reactant of Route 5
N,N',N''-Tri-tert-butylsilanetriamine
Reactant of Route 6
N,N',N''-Tri-tert-butylsilanetriamine

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